Indazole-Cl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

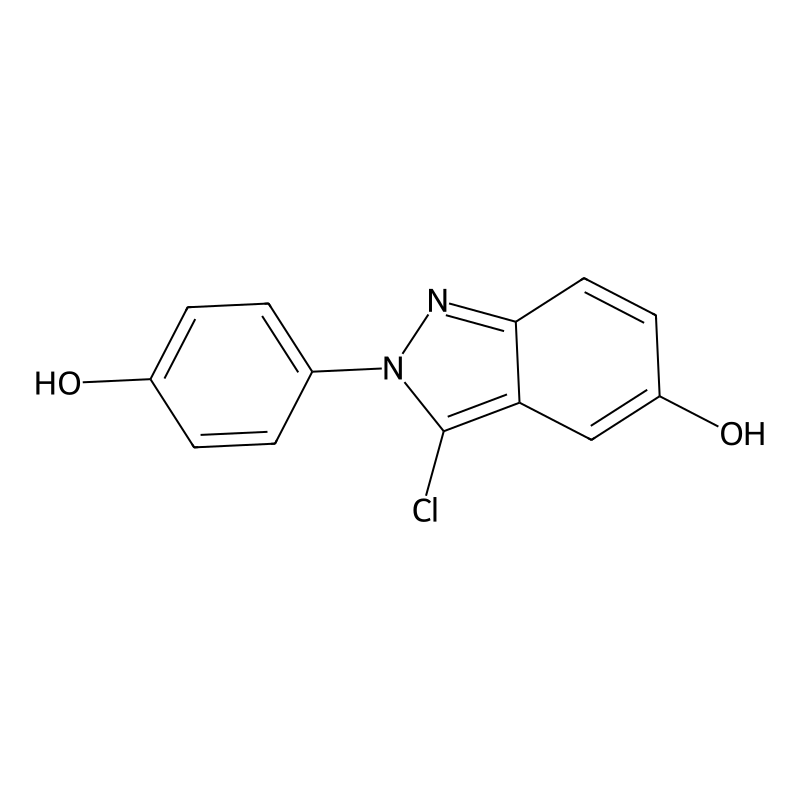

Indazole-Cl (3-chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol) is a highly potent, synthetic selective estrogen receptor modulator (SERM) featuring a halogen-substituted phenyl-2H-indazole core. As a specialized biochemical reagent, it is engineered to deliver >200-fold binding selectivity for estrogen receptor beta (ERβ) over estrogen receptor alpha (ERα) [1]. Unlike classical non-selective estrogens, Indazole-Cl is specifically utilized in procurement for its dual capacity to stimulate endogenous remyelination and actively repress microglia-mediated inflammation without triggering ERα-associated proliferative or feminizing off-target effects [2]. Its well-characterized pharmacokinetic profile and solubility in standard laboratory vehicles (e.g., DMSO) make it a highly reproducible baseline standard for in vitro transrepression assays and in vivo demyelinating disease models [1].

References

- [1] Moore, S. M., et al. "Multiple functional therapeutic effects of the estrogen receptor β agonist indazole-Cl in a mouse model of multiple sclerosis." PNAS 111.50 (2014): 18061-18066.

- [2] Saijo, K., et al. "An ADIOL-ERβ-CtBP transrepression pathway negatively regulates microglia-mediated inflammation." Cell 145.4 (2011): 584-595.

Procurement substitution of Indazole-Cl with generic ERβ agonists, such as diarylpropionitrile (DPN) or ERB-041, critically compromises experimental validity in neuroinflammatory and demyelinating models [1]. While DPN and ERB-041 successfully bind ERβ, they fail to activate the specific ADIOL-ERβ-CtBP transrepression pathway required to block lipopolysaccharide (LPS)-induced proinflammatory gene expression (e.g., iNOS) in microglia and astrocytes[2]. Furthermore, in chronic experimental autoimmune encephalomyelitis (EAE) models, prophylactic administration of DPN fails to prevent clinical disease onset, whereas Indazole-Cl significantly attenuates early disease severity and promotes direct remyelination[1]. Consequently, substituting Indazole-Cl with structurally distinct ERβ ligands results in a loss of critical anti-inflammatory efficacy and irreproducible in vivo neuroprotection.

References

- [1] Moore, S. M., et al. "Multiple functional therapeutic effects of the estrogen receptor β agonist indazole-Cl in a mouse model of multiple sclerosis." PNAS 111.50 (2014): 18061-18066.

- [2] Saijo, K., et al. "An ADIOL-ERβ-CtBP transrepression pathway negatively regulates microglia-mediated inflammation." Cell 145.4 (2011): 584-595.

Superior Repression of Microglial iNOS Expression vs. DPN and ERB-041

In comparative in vitro microglial assays, Indazole-Cl demonstrates a distinct capacity to inhibit inflammatory responses that other established ERβ ligands cannot match. When murine BV2 microglia cells were stimulated with LPS, Indazole-Cl significantly repressed the induction of iNOS mRNA. In direct contrast, the structurally distinct ERβ-specific ligands DPN and ERB-041, as well as the ERα agonist PPT, completely failed to repress iNOS induction under identical assay conditions [1]. This ERβ-dependent transrepression is abolished if ERβ expression is knocked down, confirming the compound's specific mechanistic pathway [1].

| Evidence Dimension | LPS-induced iNOS mRNA repression in BV2 microglia |

| Target Compound Data | Indazole-Cl significantly represses iNOS mRNA induction |

| Comparator Or Baseline | DPN, ERB-041, and PPT (Failed to repress iNOS induction) |

| Quantified Difference | Indazole-Cl provides exclusive activation of the CtBP corepressor complex pathway compared to generic ERβ ligands |

| Conditions | BV2 microglia cells, LPS stimulation (6 hr) |

Researchers must procure Indazole-Cl rather than generic ERβ agonists to successfully study the ADIOL-ERβ-CtBP transrepression pathway in neuroinflammation.

Enhanced Prophylactic Efficacy in In Vivo EAE Models vs. DPN

For in vivo demyelinating disease modeling, Indazole-Cl provides superior clinical attenuation compared to the generic ERβ agonist DPN. In a chronic experimental autoimmune encephalomyelitis (EAE) mouse model, prophylactic administration of Indazole-Cl (5 mg/kg/day) significantly attenuated clinical disease severity from the onset in both male and female mice[1]. Conversely, DPN-treated mice trended toward the exact same degree of early clinical disease onset as vehicle-treated controls, only showing attenuation late in the disease cycle (after day 21–25)[1].

| Evidence Dimension | EAE clinical disease severity onset |

| Target Compound Data | Indazole-Cl (5 mg/kg/day) significantly attenuates disease from onset |

| Comparator Or Baseline | DPN (Fails to prevent onset; mirrors vehicle until day 21) |

| Quantified Difference | Indazole-Cl prevents early clinical disease onset, whereas DPN only provides late-stage attenuation |

| Conditions | Chronic EAE mouse model, prophylactic subcutaneous dosing (5 mg/kg/day) |

For reliable in vivo multiple sclerosis modeling, Indazole-Cl is the required precursor to achieve early-stage disease attenuation and robust remyelination data.

Targeted Suppression of Hypoxia-Induced COX-2 in Vascular Smooth Muscle

Beyond CNS applications, Indazole-Cl serves as a highly specific tool for cardiovascular inflammation modeling. In vascular smooth muscle cells (VSMCs) exposed to hypoxic conditions, treatment with 0.1 μM Indazole-Cl effectively inhibited hypoxia-induced cyclooxygenase-2 (COX-2) transcriptional activity and significantly reduced reactive oxygen species (ROS) production[1]. This targeted suppression successfully reversed hypoxia-induced cell migration and invasion, providing a reliable, non-feminizing baseline for studying ERβ-mediated vascular protection [1].

| Evidence Dimension | Hypoxia-induced COX-2 expression and ROS production |

| Target Compound Data | 0.1 μM Indazole-Cl significantly inhibits COX-2 transcription and ROS |

| Comparator Or Baseline | Hypoxic vehicle control (Elevated COX-2 and ROS) |

| Quantified Difference | Reversal of hypoxia-induced VSMC migration and inflammatory marker elevation |

| Conditions | VSMCs under hypoxic conditions, 0.1 μM Indazole-Cl treatment |

Cardiovascular researchers require Indazole-Cl to isolate ERβ-specific anti-inflammatory mechanisms in vascular stenosis models without triggering ERα-mediated proliferation.

In Vivo Demyelinating Disease and Multiple Sclerosis Modeling

Due to its superior prophylactic efficacy and direct remyelinating capabilities compared to generic ERβ ligands like DPN, Indazole-Cl is the benchmark reagent for chronic EAE and cuprizone-induced demyelination models. It ensures reliable attenuation of clinical disease severity and measurable improvements in callosal axon conduction [1].

Microglial Transrepression and Neuroinflammation Assays

Indazole-Cl is strictly required for in vitro assays investigating the ADIOL-ERβ-CtBP transrepression pathway. Because alternatives like ERB-041 fail to repress LPS-induced iNOS and proinflammatory cytokines in microglia, Indazole-Cl must be procured to accurately model ERβ-dependent neuroinflammatory suppression[2].

Vascular Smooth Muscle Hypoxia and Atherosclerosis Research

In cardiovascular studies, Indazole-Cl is utilized at low micromolar concentrations (e.g., 0.1 μM) to selectively inhibit hypoxia-induced COX-2 expression and ROS production in VSMCs. It provides a highly specific, non-proliferative tool for investigating vascular stenosis and atherosclerosis mechanisms [3].

References

- [1] Moore, S. M., et al. "Multiple functional therapeutic effects of the estrogen receptor β agonist indazole-Cl in a mouse model of multiple sclerosis." PNAS 111.50 (2014): 18061-18066.

- [2] Saijo, K., et al. "An ADIOL-ERβ-CtBP transrepression pathway negatively regulates microglia-mediated inflammation." Cell 145.4 (2011): 584-595.

- [3] Park, Choa, et al. "Indazole-Cl inhibits hypoxia-induced cyclooxygenase-2 expression in vascular smooth muscle cells." Journal of Molecular Endocrinology 63.1 (2019): 27-38.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Dates

Explore Compound Types